molecular formula C21H19ClN4O3 B2987458 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide CAS No. 1105225-74-8

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide

Cat. No.: B2987458
CAS No.: 1105225-74-8
M. Wt: 410.86
InChI Key: MOGBSWCVKVNELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O3 and its molecular weight is 410.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds, such as "2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide," often involves multiple steps including condensation, cyclization, and functionalization reactions. These processes are fundamental in organic chemistry research for constructing novel molecules with potential therapeutic applications. For example, the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety involves steps like condensation with p-anisaldehyde and treatment with hydrazine hydrate to yield various biologically active compounds (Gouda et al., 2010). Such synthetic strategies are crucial for developing new compounds with enhanced pharmacological profiles.

Biological Activities

The antimicrobial and anticancer activities of synthesized compounds are significant areas of investigation. Many studies focus on evaluating the biological activities of newly synthesized derivatives. For instance, compounds derived from similar synthesis processes have been assessed for their antimicrobial properties, with some exhibiting promising activities against various pathogens (Abdalha et al., 2011). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.

Mechanistic Studies

Research into the chemical reactivity and mechanism of action of these compounds provides insights into their potential therapeutic uses. Understanding the interaction between these molecules and biological targets is essential for drug design and development. Studies on the reactivity of enaminonitriles in heterocyclic synthesis, for example, have led to the creation of new pyrazole, pyridine, and pyrimidine derivatives with potential applications in medicine (Fadda et al., 2012).

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGBSWCVKVNELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.